(2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule It features a combination of anthracene and oxane structures, with multiple hydroxyl and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps:
Formation of the anthracene derivative: The anthracene core is functionalized to introduce the 4,5-dihydroxy and 9,10-dioxo groups. This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Glycosylation: The anthracene derivative is then coupled with a sugar moiety (oxane ring) through glycosylation reactions. This step often requires the use of glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate.
Final coupling: The resulting intermediate is then coupled with the carboxylic acid group to form the final compound. This step may involve esterification reactions using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or alkyl halides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antioxidant properties: Due to its hydroxyl groups, it may exhibit antioxidant properties.
Medicine
Drug development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.
Diagnostic agents: It may be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antioxidant activity, it can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The specific molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Anthraquinones: Compounds with similar anthracene cores but different functional groups.
Glycosides: Compounds with similar sugar moieties but different aglycone parts.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its combination of anthracene and oxane structures, along with multiple hydroxyl and carboxyl groups
Properties
Molecular Formula |
C21H16O12 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
IKYQBZPCZQHNKI-CURYNPBISA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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